molecular formula C12H12ClN3O B6616988 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one CAS No. 185224-46-8

5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one

Cat. No.: B6616988
CAS No.: 185224-46-8
M. Wt: 249.69 g/mol
InChI Key: JQECMRFNANDQCP-UHFFFAOYSA-N
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Description

5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a benzyl(methyl)amino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Amination: The benzyl(methyl)amino group can be introduced through nucleophilic substitution reactions using benzylamine and methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group.

    Reduction: Reduction reactions can target the pyridazine ring or the chlorine substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl(methyl)amino group.

    Reduction: Reduced forms of the pyridazine ring or dechlorinated products.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a valuable scaffold in the development of new pharmaceuticals, particularly for targeting central nervous system disorders. Its structural features enable it to interact with specific receptors and enzymes, making it a candidate for drug design aimed at conditions such as depression, anxiety, and neurodegenerative diseases.

Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets. The benzyl(methyl)amino group can engage with active sites on proteins or enzymes, while the pyridazine ring may facilitate π-π stacking interactions. These interactions can modulate biological activity, leading to therapeutic effects.

Organic Synthesis

Intermediate in Synthesis
5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile building block in organic chemistry.

Reaction TypeDescriptionCommon Reagents
OxidationForms oxidized derivatives of the amino groupPotassium permanganate
ReductionProduces reduced forms of the pyridazine ringLithium aluminum hydride
SubstitutionGenerates various substituted pyridazine derivativesAmines, thiols, alkoxides

Biological Studies

Target Interaction Studies
In biological research, this compound can be employed to study the interactions of pyridazine derivatives with various biological targets. Understanding these interactions can provide insights into drug action mechanisms and lead to the identification of new therapeutic agents.

Industrial Applications

Agrochemicals and Dyes
The compound holds potential in industrial applications, particularly in the development of agrochemicals and dyes. Its chemical properties can be harnessed to create effective agricultural products that enhance crop yield and pest resistance.

Mechanism of Action

The mechanism of action of 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group can interact with active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyridazine: Lacks the benzyl(methyl)amino group, making it less versatile in biological applications.

    5-Amino-4-chloropyridazin-3(2H)-one: Similar structure but with an amino group instead of the benzyl(methyl)amino group.

    5-(Phenylamino)-4-chloropyridazin-3(2H)-one: Contains a phenylamino group instead of the benzyl(methyl)amino group.

Uniqueness

5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is unique due to the presence of the benzyl(methyl)amino group, which enhances its potential interactions with biological targets and increases its versatility in synthetic applications.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-5-chloro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-16(8-9-5-3-2-4-6-9)10-7-14-15-12(17)11(10)13/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQECMRFNANDQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40774834
Record name 5-[Benzyl(methyl)amino]-4-chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40774834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185224-46-8
Record name 5-[Benzyl(methyl)amino]-4-chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40774834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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